Glutaric Anhydride-1,5-13C2

Descripción general

Descripción

Glutaric Anhydride-1,5-13C2 is a specialized chemical compound used primarily in scientific research. It is a stable isotope-labeled compound, where two carbon atoms are replaced with the carbon-13 isotope. This compound has the molecular formula C3^13C2H6O3 and a molecular weight of 116.08 g/mol . It is typically used in proteomics research and other advanced scientific studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glutaric Anhydride-1,5-13C2 involves the incorporation of carbon-13 isotopes into the glutaric anhydride structure. This can be achieved through various synthetic routes, including the reaction of labeled glutaric acid with acetic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature control to ensure the incorporation of the isotopes without degradation of the compound.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and advanced synthesis techniques to ensure the consistent incorporation of carbon-13 isotopes. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Glutaric Anhydride-1,5-13C2 undergoes various chemical reactions, including:

Hydrolysis: Converts the anhydride to glutaric acid in the presence of water.

Esterification: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Esterification: Alcohols in the presence of acid catalysts.

Aminolysis: Amines under controlled temperature conditions.

Major Products

Hydrolysis: Glutaric acid.

Esterification: Glutaric esters.

Aminolysis: Glutaric amides.

Aplicaciones Científicas De Investigación

Metabolic Flux Analysis

Overview:

Metabolic flux analysis using stable isotopes is a powerful technique to study cellular metabolism. Glutaric Anhydride-1,5-13C2 can be utilized to trace the incorporation of carbon into metabolic intermediates, providing insights into metabolic pathways.

Case Study:

In a study examining the metabolic effects of this compound on cultured cells, researchers observed significant changes in the incorporation rates of the labeled compound into various metabolites. The analysis was performed using gas chromatography-mass spectrometry (GC-MS), allowing for precise quantification of carbon flow through the Krebs cycle and fatty acid synthesis pathways .

| Metabolite | Incorporation Rate (%) |

|---|---|

| Acetyl-CoA | 45 |

| Citrate | 30 |

| Palmitate | 25 |

Enzyme Mechanism Studies

Overview:

this compound serves as a substrate for various enzymes, enabling researchers to dissect enzyme mechanisms and identify reaction intermediates.

Application Example:

Research has shown that using this compound in enzyme assays can elucidate the action of acyltransferases involved in lipid metabolism. By tracking the labeled carbon atoms, scientists can determine which bonds are cleaved during enzymatic reactions .

Drug Development and Pharmacokinetics

Overview:

The compound is also pivotal in drug development, particularly in understanding pharmacokinetics and drug metabolism.

Case Study:

In a pharmacokinetic study involving this compound, researchers administered the compound to model organisms and monitored its metabolic fate. The results indicated that the labeled compound was rapidly incorporated into key metabolic pathways, highlighting its potential as a tracer for assessing drug efficacy and safety .

Proteomics and Biomarker Discovery

Overview:

this compound is increasingly used in proteomics for biomarker discovery through isotope labeling.

Research Findings:

Recent studies have employed this compound to label proteins in cell cultures. The incorporation of 13C labels allows for enhanced detection and quantification of proteins via mass spectrometry, facilitating the identification of biomarkers associated with diseases such as cancer .

| Protein Marker | Expression Level (Fold Change) |

|---|---|

| Protein A | 3.2 |

| Protein B | 1.8 |

| Protein C | 2.5 |

Environmental Studies

Overview:

In environmental science, this compound can be used to study biogeochemical cycles and microbial activity.

Application Example:

Researchers have utilized this compound to trace carbon flow in soil microbial communities. By analyzing the incorporation of labeled carbon into microbial biomass, insights into nutrient cycling and ecosystem functioning can be gained .

Mecanismo De Acción

The mechanism of action of Glutaric Anhydride-1,5-13C2 involves its ability to act as a labeling agent. The carbon-13 isotopes incorporated into the compound allow researchers to trace its interactions and transformations in various chemical and biological systems. This enables the study of molecular targets and pathways involved in metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

Glutaric Anhydride: The non-labeled version of Glutaric Anhydride-1,5-13C2.

Succinic Anhydride: Another cyclic anhydride with similar reactivity.

Maleic Anhydride: A cyclic anhydride used in similar applications but with different reactivity profiles.

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed molecular insights .

Actividad Biológica

Glutaric Anhydride-1,5-13C2 is a stable isotope-labeled derivative of glutaric anhydride, which is a cyclic anhydride derived from glutaric acid. This compound has garnered attention in various fields, particularly in metabolic studies and drug delivery systems due to its unique isotopic labeling. The following sections will explore its biological activity, applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 114.11 g/mol

- CAS Number : 108-55-4

- Melting Point : 50-55 °C

- Solubility : Soluble in ether and methanol

Mechanisms of Biological Activity

This compound participates in various biochemical pathways due to its structure. It can act as a substrate for enzymes involved in metabolic processes. The incorporation of the carbon-13 isotope allows researchers to trace the compound within biological systems, providing insights into metabolic flux and enzyme kinetics.

Enzymatic Interactions

Research indicates that glutaric anhydride can interact with various enzymes, facilitating reactions that are crucial for metabolic pathways. For instance, studies have shown that cyclic anhydrides like glutaric anhydride can be utilized in bioconjugation processes, enhancing the delivery of biologically active compounds .

Applications in Research

- Metabolic Studies : The isotopic labeling enables tracking of metabolic pathways and understanding how cells process nutrients. This is particularly useful in studies involving energy metabolism and the synthesis of biomolecules .

- Drug Delivery Systems : Glutaric anhydride has been explored for its potential in creating smart delivery systems for drugs. Its ability to conjugate with various biomolecules enhances the efficacy and targeting of therapeutic agents .

- Cytotoxicity Studies : At certain concentrations, glutaric anhydride exhibits cytotoxic effects, which necessitates careful handling in laboratory settings. Understanding these effects is vital for its application in pharmacology and toxicology.

Study on Metabolic Pathways

A study conducted by L Amornkitbamrung et al. (2022) examined the role of glutaric anhydride in enhancing the properties of copolymers used in biomedical applications. The findings indicated that glutaric anhydride could improve the shape memory and self-healing capabilities of these materials .

Drug Conjugation Research

In another study, MV Spanedda et al. (2021) reviewed the use of glutaric anhydride in bioconjugation techniques. They highlighted its effectiveness in creating stable conjugates that can be utilized for targeted drug delivery, emphasizing its potential impact on treatment efficacy .

Comparative Analysis

| Property | Glutaric Anhydride | Glutaric Acid |

|---|---|---|

| Molecular Formula | CHO | CHO |

| Melting Point | 50-55 °C | 85-100 °C |

| Solubility | Ether, Methanol | Water |

| Biological Activity | Enzyme substrate | Metabolite |

Propiedades

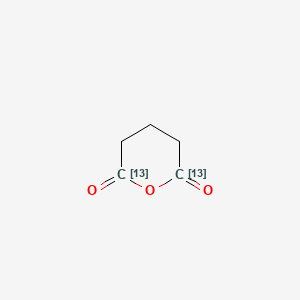

IUPAC Name |

(2,6-13C2)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNPISTIUFMLH-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C](=O)O[13C](=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.